molecular formula C15H16N8O B6701133 N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide

N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide

Cat. No.: B6701133
M. Wt: 324.34 g/mol
InChI Key: HLEALOOUVGKJAN-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O/c1-9(14-19-21-22-23(14)11-7-8-11)16-15(24)13-12(17-20-18-13)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,16,24)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEALOOUVGKJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=NN1C2CC2)NC(=O)C3=NNN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with sodium azide under acidic conditions.

    Alkylation: The tetrazole derivative is then alkylated using an appropriate alkyl halide, such as 1-bromo-2-cyclopropylethane, in the presence of a base like potassium carbonate.

    Triazole Formation: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Amidation: The final step involves the amidation of the triazole derivative with a suitable amine, such as 5-phenyl-2H-triazole-4-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the tetrazole or triazole rings, using nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mCPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, bases like NaOH or K2CO3

Major Products

    Oxidation: N-oxides of the tetrazole or triazole rings

    Reduction: Amine derivatives

    Substitution: Substituted tetrazole or triazole derivatives

Scientific Research Applications

N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole and tetrazole moieties.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and reactivity.

Mechanism of Action

The mechanism by which N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole and triazole rings are known to mimic biological substrates, allowing the compound to interfere with metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Tetrazole Derivatives: Often used in pharmaceuticals for their bioisosteric properties, mimicking carboxylic acids or amides.

Uniqueness

N-[1-(1-cyclopropyltetrazol-5-yl)ethyl]-5-phenyl-2H-triazole-4-carboxamide is unique due to its combination of a cyclopropyltetrazole moiety with a triazole carboxamide structure. This dual functionality enhances its potential interactions with biological targets, making it a versatile compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

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